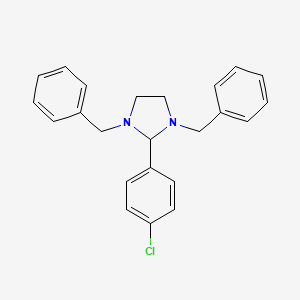

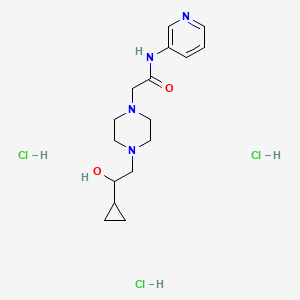

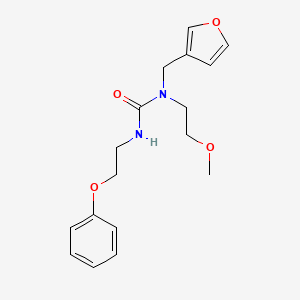

![molecular formula C11H18N2O6S2 B2919215 N-(2-hydroxyethyl)-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide CAS No. 881935-73-5](/img/structure/B2919215.png)

N-(2-hydroxyethyl)-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzenesulfonamides are a class of compounds that have a benzene ring bonded to a sulfonamide group . They are known for their biological activity and are used in the synthesis of dyes, photochemicals, and disinfectants .

Molecular Structure Analysis

The molecular structure of benzenesulfonamides generally consists of a benzene ring bonded to a sulfonamide group . The specific structure of “N-(2-hydroxyethyl)-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide” would likely have additional groups attached to the benzene ring.Chemical Reactions Analysis

The chemical reactions of benzenesulfonamides can vary widely depending on the specific compound and conditions. They are known to participate in a variety of reactions due to the reactivity of the sulfonamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides can vary depending on the specific compound. For example, benzenesulfonamide has a molecular weight of 157.19, a melting point of 149-152 °C, and is soluble in methanol .Wissenschaftliche Forschungsanwendungen

Application in Photodynamic Therapy

The compound has been researched for its potential in photodynamic therapy, particularly as a photosensitizer in cancer treatment. A study on a similar zinc phthalocyanine derivative highlights its potential due to good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are important for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Inhibitory Mechanism Studies

Investigations into N-substituted benzenesulfonamides have revealed insights into their inhibitory mechanisms. For instance, studies on carbonic anhydrase inhibitors using N-substituted benzenesulfonamides have unraveled aspects related to their inhibition mechanism, which is critical for understanding the biological interactions of such compounds (Di Fiore et al., 2011).

Herbicide Metabolism and Action

Research on derivatives of benzenesulfonamides has contributed to understanding the metabolism and mode of action of certain herbicides. For example, studies on chlorsulfuron, a benzenesulfonamide derivative, have shown how crop plants metabolize this herbicide to a polar, inactive product, a major factor responsible for its selectivity as a postemergence herbicide for small grains (Sweetser, Schow, & Hutchison, 1982).

Investigations into Hydrolysis Mechanisms

The hydrolysis mechanisms of similar compounds have been studied to understand their stability and degradation pathways. For instance, the hydrolysis of triasulfuron, a related compound, has been investigated to assess its persistence in various pH conditions and identify its degradation pathways (Braschi et al., 1997).

Wirkmechanismus

Target of Action

It is known that many sulfonamide derivatives are inhibitors of human carbonic anhydrase , which plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide out of tissues.

Mode of Action

Sulfonamides, in general, are known to inhibit the function of their target proteins by mimicking the natural substrate’s structure and competing for the active site . This competition can lead to changes in the target protein’s function, potentially altering cellular processes.

Biochemical Pathways

Given that sulfonamides often target carbonic anhydrase, it can be inferred that the compound may impact processes such as ph regulation and carbon dioxide transport .

Result of Action

Based on the known effects of sulfonamides, it can be inferred that the compound may disrupt normal cellular processes by inhibiting the function of its target protein .

Eigenschaften

IUPAC Name |

N-(2-hydroxyethyl)-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O6S2/c1-13(20(3,15)16)10-8-9(4-5-11(10)19-2)21(17,18)12-6-7-14/h4-5,8,12,14H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBQTUVWVBORRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=CC(=C1)S(=O)(=O)NCCO)OC)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxyethyl)-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

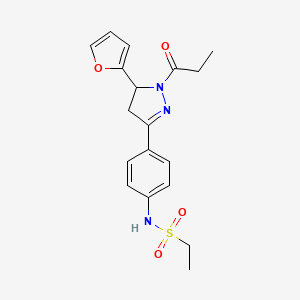

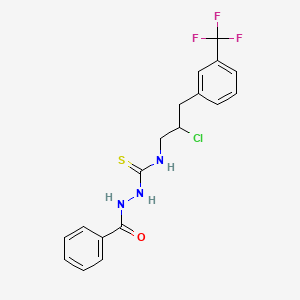

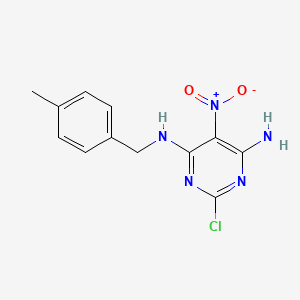

![7-methyl-4-oxo-N-[4-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2919136.png)

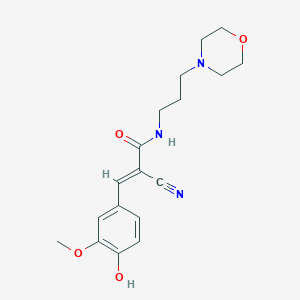

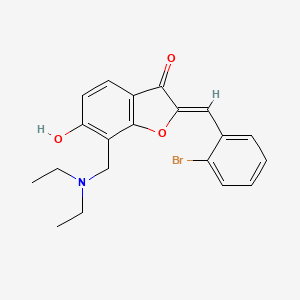

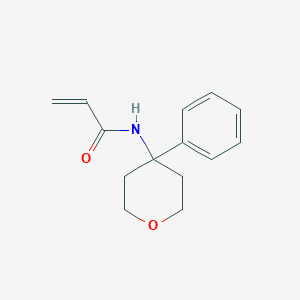

![1-(4-{2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}phenyl)pyrrolidin-2-one](/img/structure/B2919147.png)

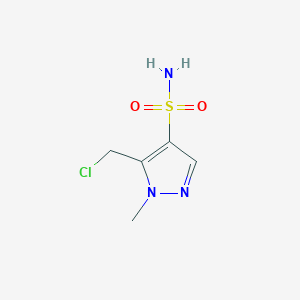

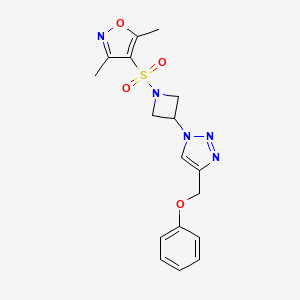

![5-((4-Benzylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2919149.png)